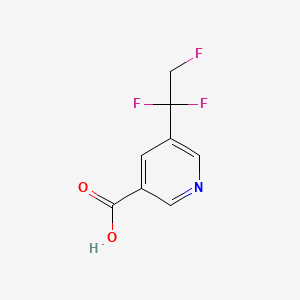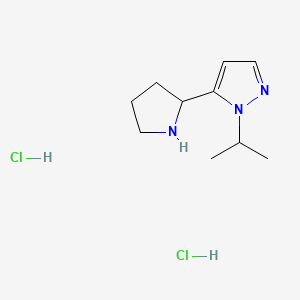
1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride is a heterocyclic compound that features a pyrazole ring substituted with isopropyl and pyrrolidinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Isopropyl and Pyrrolidinyl Groups: The pyrazole ring is then subjected to substitution reactions to introduce the isopropyl and pyrrolidinyl groups. This can be achieved using appropriate alkylating agents in the presence of a base.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic properties.
Biological Research: It is used as a tool compound in the study of biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1H-benzimidazole dihydrochloride
- 2-(Propan-2-yl)-1-[(pyrrolidin-2-yl)methyl]-1H-imidazole dihydrochloride
Uniqueness
1-(Propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C10H19Cl2N3 |
|---|---|
Molekulargewicht |
252.18 g/mol |
IUPAC-Name |
1-propan-2-yl-5-pyrrolidin-2-ylpyrazole;dihydrochloride |
InChI |
InChI=1S/C10H17N3.2ClH/c1-8(2)13-10(5-7-12-13)9-4-3-6-11-9;;/h5,7-9,11H,3-4,6H2,1-2H3;2*1H |
InChI-Schlüssel |
GJGXATAKTSQJIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=CC=N1)C2CCCN2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13462329.png)
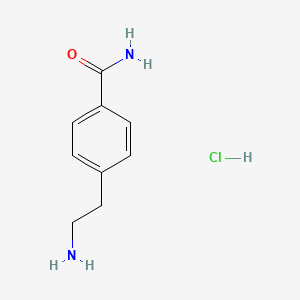
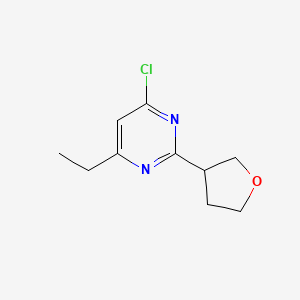
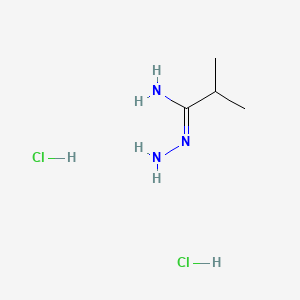
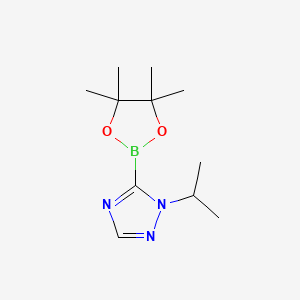
![4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13462372.png)


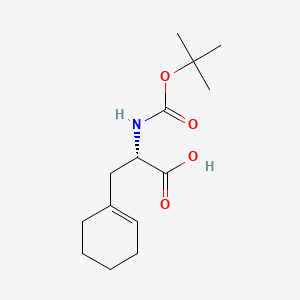
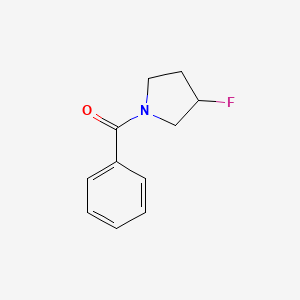
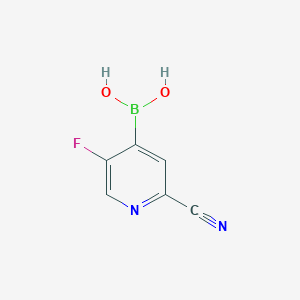
![2-[(6-Bromopyridin-2-yl)amino]acetic acid hydrochloride](/img/structure/B13462407.png)
![Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate](/img/structure/B13462414.png)
